molecular formula C6H10OS B14414643 4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- CAS No. 84622-33-3

4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)-

Cat. No.: B14414643
CAS No.: 84622-33-3
M. Wt: 130.21 g/mol
InChI Key: RYXJDUOHUJITMN-RXMQYKEDSA-N
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Description

4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- is a heterocyclic compound containing a sulfur atom in its ring structure It is a derivative of thiopyran and is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- can be synthesized through several methods. One common synthetic route involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates obtained from this reaction are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H₂SO₄) .

Industrial Production Methods

Industrial production of 4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from diisopropyl ether or petroleum ether .

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. The sulfur atom in its ring structure plays a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1-Thiacyclohexan-4-one
  • 4-Thiacyclohexanone
  • Penthianone
  • Tetrahydro-1-thio-γ-pyrone
  • Tetrahydro-1-thio-4-pyrone
  • Tetrahydro-1,4-thiapyrone
  • Tetrahydro-4-thiopyrone
  • Tetrahydrothiopyran-4-one
  • 2,3,5,6-Tetrahydro-4-thiopyranone
  • 4-Oxotetrahydrothiopyran
  • 4-Oxothiane
  • Tetrahydrothia-4-pyranone
  • Tetrahydro-4H-thiopyran-4-one
  • 4H-tetrahydrothiopyran-4-one
  • 4-Thianone

Uniqueness

4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

84622-33-3

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

(3S)-3-methylthian-4-one

InChI

InChI=1S/C6H10OS/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

RYXJDUOHUJITMN-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CSCCC1=O

Canonical SMILES

CC1CSCCC1=O

Origin of Product

United States

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